N-(cyclopropylmethyl)-3-fluoro-5-methylaniline
Overview
Description
N-(cyclopropylmethyl)-3-fluoro-5-methylaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through various methods such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which involve the formation of cyclopropanes from alkenes using reagents like diiodomethane and zinc-copper couple.
Introduction of the fluorine atom: The fluorination of the aniline ring can be accomplished using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the cyclopropylmethyl group to the aniline ring: This step involves the alkylation of the aniline ring with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluoro-5-methylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors, while the fluorine atom can influence its electronic properties and reactivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-allyl-3-fluoro-5-methylaniline
- N-cyclopropylmethyl-3-chloro-5-methylaniline
Uniqueness
N-(cyclopropylmethyl)-3-fluoro-5-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXQFQBQNCDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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